

# BIIB028 Phase I Clinical Trial Summary

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus: Biib-028**

CAS No.: 911398-13-5

Cat. No.: S547871

[Get Quote](#)

Although the NCT number is unavailable, a Phase I study of BIIB028 was conducted. Key details from the published results are summarized below [1].

| Trial Aspect                 | Details                                                                            |
|------------------------------|------------------------------------------------------------------------------------|
| Primary Objective            | Determine safety, tolerability, and Maximum Tolerated Dose (MTD) [1]               |
| Study Design                 | Phase I, dose-escalation (3+3 design) in patients with advanced solid tumors [1]   |
| Patient Enrollment           | 41 patients [1]                                                                    |
| Dosing Regimen               | Intravenously twice a week in 21-day cycles [1]                                    |
| Maximum Tolerated Dose (MTD) | 144 mg/m <sup>2</sup> [1]                                                          |
| Most Common Adverse Events   | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%) [1] |

## BIIB028 Drug Profile and Mechanism of Action

For context, the table below summarizes the core characteristics of the drug BIIB028 [2] [1] [3].

| Property                  | Description                                                                                                                                                                                                                                                           |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Type                 | Small molecule drug [3]                                                                                                                                                                                                                                               |
| Primary Target            | Heat Shock Protein 90 (Hsp90) [2]                                                                                                                                                                                                                                     |
| Mechanism of Action       | Orally active inhibitor that targets the ATP-binding site of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins crucial for cancer cell survival [2] [1]. BIIB028 is a prodrug converted to the active metabolite CF2772 [1]. |
| CAS Registry No.          | 911398-13-5 [2] [3]                                                                                                                                                                                                                                                   |
| Highest Development Phase | Phase I (status: Pending) [3]                                                                                                                                                                                                                                         |

The following diagram illustrates the mechanism of action of BIIB028 and its downstream effects on cancer cells.



[Click to download full resolution via product page](#)

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. Phase I Study of BIIB028, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]
2. BIIB-028 | HSP90 Inhibitor [medchemexpress.com]
3. BIIB-028 - Drug Targets, Indications, Patents [synapse.patsnap.com]

To cite this document: Smolecule. [BIIB028 Phase I Clinical Trial Summary]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-clinical-trial-nct-number>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)